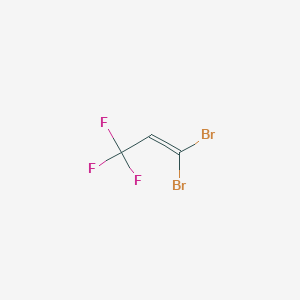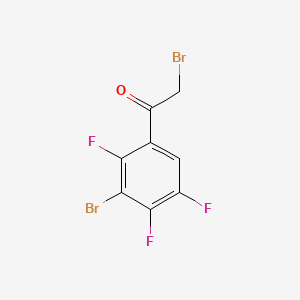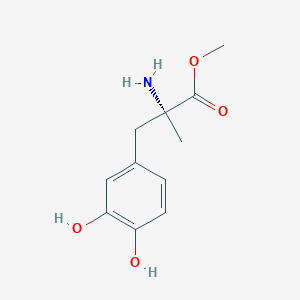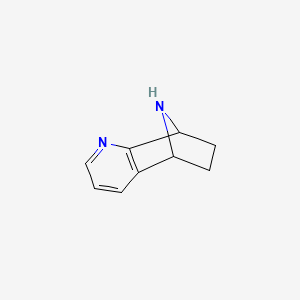![molecular formula C22H38N2O15 B12090178 GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc typically involves glycosylation reactions. One common method is the enzymatic transfer of fucose to N-acetylglucosamine using fucosyltransferases. The reaction conditions often include the presence of a suitable donor substrate, such as GDP-fucose, and an acceptor substrate, such as N-acetylglucosamine .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Genetically engineered microorganisms are used to produce the necessary enzymes for the glycosylation reactions. The process is optimized for high yield and purity .
化学反応の分析
Types of Reactions
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell signaling, immune response, and cell-cell interactions.
Medicine: Research focuses on its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer treatments.
Industry: It is used in the production of glycoproteins and other biologically active molecules.
作用機序
The mechanism of action of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc involves its interaction with specific molecular targets and pathways. The compound can bind to lectins and other carbohydrate-binding proteins, modulating various cellular processes. It plays a crucial role in cell signaling pathways, influencing cell growth, differentiation, and immune response .
類似化合物との比較
Similar Compounds
GlcNAcbeta(1-4)[Fucalpha(1-3)]GlcNAc: This compound has a similar structure but differs in the position of the fucose linkage.
GlcNAcbeta(1-6)[Fucalpha(1-3)]GlcNAc: Another similar compound with different glycosidic linkages.
Uniqueness
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc is unique due to its specific glycosidic linkages, which confer distinct biological properties. Its ability to modulate immune responses and cell signaling pathways makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
N-[2-[5-acetamido-2,4-dihydroxy-6-oxo-1-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPZCPMDPOFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O15 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)








![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)



